molecular formula C18H19N5O2 B2823557 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034372-50-2

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Katalognummer B2823557
CAS-Nummer: 2034372-50-2
Molekulargewicht: 337.383
InChI-Schlüssel: YNPUZMVRYDPVGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a pyrazole ring, and a benzoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a pyrazole ring, and a benzoxazole ring . These rings are connected by an ethyl group. The exact arrangement of these groups within the molecule would depend on the specific synthesis process used .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine and pyrazole rings might participate in electrophilic substitution reactions, while the benzoxazole ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrazole rings might confer aromaticity, while the benzoxazole ring might contribute to the compound’s stability .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives led to the discovery of compounds with promising anti-fibrotic properties. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen of these derivatives exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Neuroprotective Effects

Although not directly studied for neuroprotection, compounds containing pyridine and pyrimidine moieties have shown promise in neurodegenerative disease research. Investigating the neuroprotective properties of this compound could be worthwhile .

Anion Receptor or Hydrogen Bond Interactions

Tridentate pincer ligands, including those with a positive charge, can act as anion receptors or engage in essential hydrogen bond interactions. While this compound’s specific role in these processes remains unexplored, its structural features suggest potential in such applications .

ALK5 Inhibition

Rational optimization of related compounds has led to the identification of highly potent, selective, and orally bioavailable ALK5 inhibitors. While not directly studied for ALK5 inhibition, exploring this compound’s effects on ALK5 could be valuable .

Zukünftige Richtungen

The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” could be a subject of future research due to its complex structure and potential biological activities. Further studies could focus on its synthesis, properties, and potential applications .

Eigenschaften

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(17-15-3-1-2-4-16(15)25-22-17)20-9-10-23-12-14(11-21-23)13-5-7-19-8-6-13/h5-8,11-12H,1-4,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPUZMVRYDPVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.